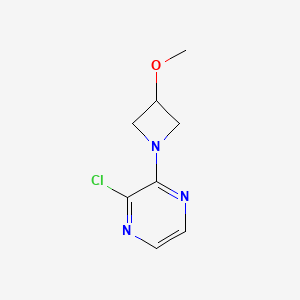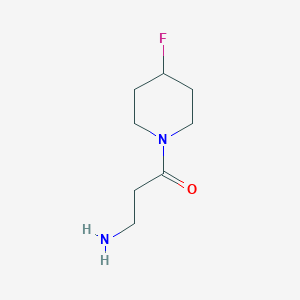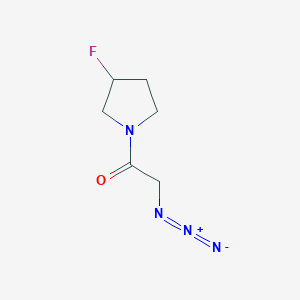
2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine
Übersicht
Beschreibung
2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of β-Lactams and Ring Transformation : A study demonstrated the synthesis of β-lactams and their base-catalyzed ring transformation under mild conditions, highlighting the structural prerequisites for specific ring transformations, which could be relevant to understanding the chemical behavior of compounds like 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine (Sápi et al., 1997).
Pyrazine-Based DNA Binders : Another research focused on the physicochemical and antimicrobial properties of pyrazine derivatives, offering insights into their interaction with DNA and potential clinical applications due to their non-toxic nature towards human cells (Mech-Warda et al., 2022).
Biological Activities
Antimicrobial Activity : Studies on azetidin-2-one containing pyrazoline derivatives have shown significant antimicrobial activity, which underscores the potential of structurally similar compounds in developing new antimicrobial agents (Shailesh et al., 2012).
Antidepressant Activities : Research into the synthesis of 3,5-diphenyl-2-pyrazolines and their evaluation for antidepressant activities provides a basis for the exploration of related compounds in the treatment of depression, highlighting the influence of substituents on pharmacological activity (Palaska et al., 2001).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Novel benzofuran derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities, indicating the therapeutic potential of novel synthetic compounds in managing pain and seizures (El-Sawy et al., 2014).
Eigenschaften
IUPAC Name |
2-chloro-3-(3-methoxyazetidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-13-6-4-12(5-6)8-7(9)10-2-3-11-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLUKQGNPYSKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















